3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

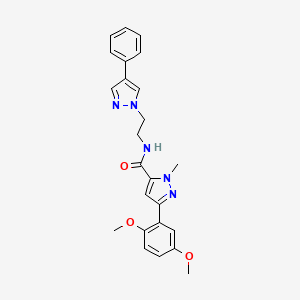

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide features a pyrazole-5-carboxamide core substituted with a 2,5-dimethoxyphenyl group at position 3, a methyl group at position 1, and an ethyl-linked 4-phenylpyrazole moiety on the carboxamide nitrogen. This structure combines electron-donating methoxy groups with a bulky bipyrazole system, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-28-22(14-21(27-28)20-13-19(31-2)9-10-23(20)32-3)24(30)25-11-12-29-16-18(15-26-29)17-7-5-4-6-8-17/h4-10,13-16H,11-12H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZAFAIGGUQKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions: Introduction of the 2,5-dimethoxyphenyl and 4-phenyl-1H-pyrazol-1-yl groups through nucleophilic substitution reactions.

Amidation: Formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to their oxidized forms.

Reduction: Reduction of functional groups to their reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing the pyrazole framework exhibit significant antioxidant activities. For instance, studies have shown that derivatives of pyrazole can effectively scavenge free radicals and inhibit lipid peroxidation, thus providing protective effects against oxidative stress . The specific compound may similarly demonstrate these properties, making it a candidate for further exploration in oxidative stress-related conditions.

Antimicrobial Activity

The synthesis of similar pyrazole derivatives has led to investigations into their antimicrobial properties. Compounds with structural similarities have shown efficacy against various bacterial strains and fungi . Given the structural features of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, it is plausible that this compound could also exhibit antimicrobial effects.

Anti-inflammatory Effects

The potential anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds that modulate inflammatory pathways can serve as therapeutic agents for diseases characterized by chronic inflammation . The specific compound may interact with key inflammatory mediators, warranting further investigation into its therapeutic applications.

Case Study 1: Antioxidant Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antioxidant capacity using DPPH and superoxide radical scavenging assays. Compounds similar to the one showed promising results, indicating potential for development as antioxidant agents .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications significantly enhanced antibacterial efficacy . This indicates that systematic variations on the core structure of this compound could yield compounds with superior antimicrobial properties.

Future Research Directions

The exploration of this compound should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Binding to and modulating the activity of specific receptors.

Signal transduction: Interfering with intracellular signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with chloro substituents (e.g., 3b: 171–172°C) exhibit higher melting points than those with methoxy or methyl groups (e.g., 3c: 123–125°C), likely due to stronger intermolecular halogen bonding. The target compound’s dimethoxy groups may reduce melting points relative to chloro analogs .

Spectroscopic and Analytical Data

- ¹H-NMR : Methyl groups in pyrazole analogs resonate at δ ~2.6 ppm (e.g., 3a: δ 2.66), consistent with the target compound’s methyl substituent. Aromatic protons in dimethoxyphenyl groups typically appear at δ 6.5–7.5 ppm .

- Mass Spectrometry : Molecular ions for analogs (e.g., 3a: [M+H]⁺ 403.1) align with calculated masses. The target compound’s molecular formula (C₂₅H₂₆N₆O₃) predicts [M+H]⁺ ≈ 459.2.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that belongs to the pyrazole class of compounds. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

- A pyrazole ring , which is known for its pharmacological significance.

- A dimethoxyphenyl group , which may enhance lipophilicity and biological activity.

- An ethyl side chain containing a phenyl group, potentially contributing to receptor binding affinity.

Biological Activity Overview

Recent research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

Anticancer Activity

- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer). Preliminary results suggest it exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The anticancer effects are believed to involve apoptosis induction through caspase activation pathways. Studies indicated that the compound might enhance the activity of caspases involved in programmed cell death, leading to decreased cell viability in malignant cells .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The specific compound's ability to modulate these pathways could make it a candidate for further development as an anti-inflammatory agent.

Case Studies

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. These findings support its potential as an effective anticancer agent .

- Comparative Analysis : A comparative study with other pyrazole derivatives revealed that this compound had superior efficacy against certain cancer types, suggesting that structural modifications can significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of β-diketones or hydrazines under acidic conditions .

- Step 2 : Introduction of the 2,5-dimethoxyphenyl group via Suzuki coupling or nucleophilic substitution.

- Step 3 : Carboxamide formation using coupling reagents (e.g., EDCI/HOBt) to link the pyrazole core to the ethyl-4-phenylpyrazole moiety .

- Optimization : Reaction conditions (temperature, solvent, catalyst) must be tailored to each step. For instance, microwave-assisted synthesis can reduce reaction times for heterocycle formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : - and -NMR to verify substituent positions and purity .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the dimethoxyphenyl and carboxamide groups .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .

- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .

- Metabolic Stability Testing : Use liver microsomes to assess if observed discrepancies arise from differential metabolic degradation .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify binding site variations .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target receptor?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy groups with halogens or alkyl chains) .

- Pharmacophore Mapping : Use tools like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

- In Silico Screening : Predict binding affinities of analogs using molecular dynamics simulations (e.g., GROMACS) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Eliminate putative targets (e.g., kinases) to confirm on-/off-target effects .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified target proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer :

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., DMSO/PEG 400/water) to identify optimal formulations .

- Hansen Solubility Parameters : Calculate HSPs to predict miscibility with solvents like ethanol or acetonitrile .

Reference Table: Key Synthetic and Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.